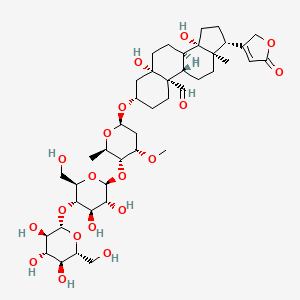

Strophanthidin 3-diglucosylcymarose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

K-Strophanthoside is a cardenolide glycoside.

Wissenschaftliche Forschungsanwendungen

Synthetic Derivatives of Strophanthidin

Strophanthidin acetate and several synthetic glycosides of strophanthidin exhibit a digitalis-like action, showing varying potencies when assayed in cats and frogs. Among these, strophanthidin-β- d -glucoside, - d -xyloside, and - l -arabinoside are found to be more potent than strophanthidin itself (Chen & Elderfield, 1942).

Strophanthidin Glycosides from Apocynum venetum

Research identified five new strophanthidin glycosides from the roots of Apocynum venetum, along with free strophanthidin and common glycosides in Apocynum species, such as cymarin and k-strophanthidin-β. These discoveries contribute to the understanding of the chemical composition of this plant (Abe et al., 1988).

The Emetic Action of Strophanthidin

Strophanthidin, a cleavage product derived from hispidus or Kombé strophanthin and cymarin, demonstrates significant emetic properties and direct cardiac effects. Studies on cats with denervated hearts suggest the emetic action persists, indicating that the seat of action is not entirely in the heart (Dresbach & Waddell, 1926).

Synthesis of Convalloside

The synthesis of the natural diglycoside convalloside — strophanthidin 3β-O-[4-O-β-d-glucopyranosyl-α-L-rhamnopyranoside] — was achieved using the Koenigs-Knorr method. This synthesis contributes to the understanding of the chemical properties of strophanthidin and its derivatives (Makarevich & Terno, 2004).

Cardiotonic Inhibition of Na+ + K+-ATPase by Strophanthidin Analogue

A synthesized photochemical analogue of strophanthidin, 3-azidoacetylstrophanthidin (AAS), was found to inhibit Na+ + K+-ATPase and showed positive inotropic effects in guinea pig atrial strips. This research points towards potential applications of strophanthidin derivatives in understanding cardiac glycoside interactions with Na+ + K+-ATPase (Tobin et al., 1976).

Eigenschaften

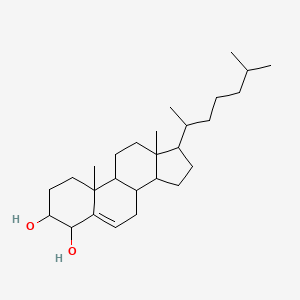

Produktname |

Strophanthidin 3-diglucosylcymarose |

|---|---|

Molekularformel |

C42H64O19 |

Molekulargewicht |

872.9 g/mol |

IUPAC-Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C42H64O19/c1-19-35(60-38-34(51)32(49)36(27(16-44)59-38)61-37-33(50)31(48)30(47)26(15-43)58-37)25(54-3)13-29(56-19)57-21-4-9-40(18-45)23-5-8-39(2)22(20-12-28(46)55-17-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43-44,47-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31+,32-,33-,34-,35-,36-,37+,38+,39-,40+,41+,42+/m1/s1 |

InChI-Schlüssel |

CTNPHHZPAJYPFO-QFLJTSPFSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1211106.png)

![2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1211124.png)

![1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1211126.png)

![2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B1211127.png)

![4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1211128.png)